5,6,7,8-Tetrahydroquinoxalin-2-ol
Overview
Description
5,6,7,8-Tetrahydroquinoxalin-2-ol is a heterocyclic compound with the molecular formula C8H10N2O. It is a derivative of quinoxaline, characterized by the presence of a hydroxyl group at the second position and a partially saturated ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroquinoxalin-2-ol typically involves the reduction of quinoxaline derivatives. One common method is the catalytic hydrogenation of quinoxaline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogen gas. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include recrystallization or chromatography techniques to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoxalin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxalin-2-one derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinoxalin-2-one derivatives.
Reduction: Fully saturated quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroquinoxalin-2-ol involves its interaction with specific molecular targets. For instance, as a P2X1-purinoceptor antagonist, it inhibits the receptor’s activity, which is crucial for sperm transport in male reproductive systems. This inhibition can potentially lead to a novel nonhormonal method of male contraception . The compound’s effects on other biological pathways are still under investigation, with ongoing research aimed at elucidating its full range of activities .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, lacking the hydroxyl group and partial saturation.
Quinoxalin-2-one: An oxidized derivative with a carbonyl group at the second position.
5,6,7,8-Tetrahydroquinoxaline: A fully saturated derivative without the hydroxyl group.
Uniqueness
5,6,7,8-Tetrahydroquinoxalin-2-ol is unique due to its specific structural features, including the hydroxyl group and partially saturated ring. These characteristics confer distinct chemical reactivity and potential biological activities compared to its analogs. Its ability to act as a P2X1-purinoceptor antagonist further distinguishes it from other quinoxaline derivatives .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-5-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGFRZKZEUUPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356175 | |
Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27579-58-4 | |
Record name | 5,6,7,8-tetrahydroquinoxalin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00356175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,5,6,7,8-hexahydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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